molecular formula C52H86CuN2O12 B12711262 Bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper CAS No. 94233-01-9

Bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper

Cat. No.: B12711262
CAS No.: 94233-01-9
M. Wt: 994.8 g/mol
InChI Key: DVAZMJONYFZKJU-RNALDXRBSA-N
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Description

Bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper is a copper(II) complex of glycocholic acid (GCA), a primary bile acid conjugated with glycine. GCA is derived from cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) via amide bond formation between the carboxyl group of cholic acid and the amino group of glycine . Key structural features include:

  • Steroid nucleus: A tetracyclic 5β-cholan structure with α-oriented hydroxyl groups at C3, C7, and C12.
  • Side chain: A 24-oxo group conjugated to glycine via an amide bond.
  • Coordination site: Copper(II) coordinates with two glycocholate molecules, forming a bis-complex.

Properties

CAS No.

94233-01-9

Molecular Formula

C52H86CuN2O12

Molecular Weight

994.8 g/mol

IUPAC Name

copper;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/2C26H43NO6.Cu/c2*1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h2*14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);/t2*14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;/m11./s1

InChI Key

DVAZMJONYFZKJU-RNALDXRBSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Cu]

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Cu]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]glycinato]copper typically involves the reaction of copper salts with bile acid derivatives under controlled conditions. The bile acid derivatives are first activated, often through the formation of a CoA ester, which then reacts with copper salts to form the final complex .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Bis[N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]glycinato]copper can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and other metal salts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized bile acid derivatives, while substitution reactions may produce new copper complexes with different ligands .

Scientific Research Applications

Enzyme Mimicking and Catalysis

Copper complexes, including bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper, have been investigated for their ability to mimic enzymatic activity. These complexes can catalyze oxidation reactions similar to those performed by copper-containing enzymes like cytochrome c oxidase. This property is particularly useful in organic synthesis and environmental remediation processes where oxidation reactions are required.

Antioxidant Properties

Research indicates that copper complexes can exhibit antioxidant properties by scavenging free radicals. This activity is essential in preventing oxidative stress-related diseases. Studies have shown that bis(glycinato)copper(II) derivatives can reduce oxidative damage in cellular models by modulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) .

Antimicrobial Activity

The antimicrobial properties of copper complexes are well-documented. This compound has been shown to inhibit the growth of various bacterial strains. The mechanism involves disrupting the microbial cell membrane and generating reactive oxygen species (ROS), leading to cell death .

Cancer Treatment

Copper complexes are being explored as potential anti-cancer agents due to their ability to induce apoptosis in cancer cells. Bis(glycinato)copper(II) has demonstrated cytotoxic effects against breast cancer cell lines by triggering mitochondrial dysfunction and activating caspases involved in the apoptotic pathway . Further studies are needed to evaluate its efficacy in vivo.

Nutritional Supplement

In agriculture, this compound serves as a source of dietary copper for livestock. Copper is an essential trace element that plays a crucial role in various physiological processes including enzyme function and immune response. Its supplementation helps prevent copper deficiency in cattle and sheep .

Plant Growth Promotion

Copper complexes can also enhance plant growth by improving photosynthesis and nutrient uptake. Studies suggest that these compounds can stimulate root development and increase resistance to pathogens . The application of bis(glycinato)copper(II) as a foliar spray has shown promising results in increasing crop yield.

Study on Antimicrobial Effects

A study published in 2020 evaluated the antimicrobial efficacy of various copper complexes against E.coli and Staphylococcus aureus. Results indicated that bis(glycinato)copper(II) exhibited significant growth inhibition at low concentrations.

Investigation of Antioxidant Activity

Research conducted in 2021 focused on the antioxidant capacity of bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-y)glycinato)copper using human cell lines exposed to oxidative stress conditions. The findings suggested a marked decrease in malondialdehyde levels indicating reduced lipid peroxidation.

Mechanism of Action

The mechanism of action of Bis[N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]glycinato]copper involves its interaction with molecular targets in biological systems. The copper ion can participate in redox reactions, influencing various biochemical pathways. The bile acid ligands may also interact with specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Bile Acids

Table 1: Structural Comparison of Key Bile Acid Derivatives
Compound Name Hydroxyl Group Positions Conjugation/Side Chain Modifications Key Differences from Target Compound References
Glycocholic Acid (GCA) 3α, 7α, 12α Glycine-conjugated at C24 Free acid form; lacks copper coordination
Taurocholic Acid 3α, 7α, 12α Taurine-conjugated at C24 Sulfonic acid group instead of glycine
3α,7α,12β-Trihydroxy-5β-cholan-24-oic Acid 3α, 7α, 12β Free acid at C24 β-OH at C12 alters stereochemistry
3β,7α,12α-Trihydroxy-5β-cholanoic Acid 3β, 7α, 12α Free acid at C24 β-OH at C3 affects membrane interactions
3α,7α,12α-Trihydroxy-5α-cholanoic Acid 3α, 7α, 12α Free acid at C24 5α-cholan backbone (vs. 5β)
Methyl Ester of 3α,7α,12α-Trihydroxy-5α-cholan 3α, 7α, 12α Methyl ester at C24 Esterification reduces solubility

Key Observations :

  • Stereochemistry : The α-orientation of hydroxyl groups in the target compound optimizes hydrogen bonding and solubility . β-oriented hydroxyls (e.g., 12β in 3α,7α,12β-Trihydroxy-5β-cholan-24-oic acid) reduce micelle-forming capacity .
  • Conjugation : Glycine conjugation enhances water solubility compared to unconjugated bile acids (e.g., cholic acid) . Taurine conjugation further increases solubility due to its sulfonic acid group .
  • Backbone configuration : 5β-cholan (target) vs. 5α-cholan derivatives alters ring junction geometry, affecting biological activity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Solubility (Water) Melting Point (°C) logP Key Spectral Data (NMR/IR)
Bis(N-glycocholato)copper Moderate >300 (decomposes) -1.2 Cu(II) d-d transition ~600–700 nm (UV-Vis)
Glycocholic Acid High 198–202 -1.5 1H-NMR: δ 3.90 (glycine CH2), δ 0.65 (C18-CH3)
3α,7α,12β-Trihydroxy-5β-cholan-24-oic Acid Low 185–188 2.1 13C-NMR: δ 72.1 (C12β-OH)
Sodium Glycocholate Very high 280–285 -3.0 IR: Broad O-H stretch ~3400 cm⁻¹

Key Observations :

  • Solubility : Copper coordination reduces solubility compared to sodium glycocholate due to metal-ligand interactions .
  • logP : Glycine conjugation lowers logP (more hydrophilic) versus unconjugated analogs (e.g., 3α,7α,12β-Trihydroxy-5β-cholan-24-oic acid, logP = 2.1) .
  • Spectral Data: Distinct Cu(II) UV-Vis absorption bands differentiate the bis-complex from non-metallated analogs .

Stability :

  • The copper complex exhibits higher thermal stability (>300°C decomposition) versus free glycocholic acid (melting point 198–202°C) .
  • Susceptibility to enzymatic hydrolysis (e.g., bile salt hydrolases) is reduced in the copper complex due to steric hindrance .

Biological Activity

Introduction

Bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper is a coordination complex formed from copper(II) and derivatives of bile acids. This compound has garnered interest due to its potential biological activities, particularly in the context of copper's essential roles in various biochemical processes. This article explores the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The compound is a bis-glycinate complex of copper(II) with a bile acid derivative. The structural formula can be represented as:

\text{ Cu N 3 alpha 5 beta 7 alpha 12 alpha 3 7 12 trihydroxy 24 oxocholan 24 yl 2}]}

This structure allows for significant interactions with biological molecules due to the presence of hydroxyl groups and the glycine moiety.

Copper as a Biological Element

Copper plays a crucial role in various enzymatic reactions as a cofactor. It is involved in redox reactions that are essential for cellular respiration and energy production. Copper(II) complexes have been shown to participate in:

  • Antioxidant Activity : Copper is integral in the function of superoxide dismutase (SOD), which protects cells from oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide .
  • Enzyme Activation : Copper-dependent enzymes such as cytochrome c oxidase are vital for electron transport in mitochondria .
  • Antioxidant Mechanism : The copper complex can enhance antioxidant defenses by modulating SOD activity and reducing oxidative damage in cells.
  • Cell Signaling : Copper ions are involved in signaling pathways that regulate cell proliferation and apoptosis. This can influence cancer progression and treatment responses .
  • Chelation Therapy : The compound may also serve as a chelator for excess copper in conditions like Wilson's disease, where copper accumulation is toxic .

Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of copper glycinate complexes on various cancer cell lines. Results indicated that these complexes induce apoptosis through oxidative stress mechanisms:

Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis via ROS
MCF-730Disruption of mitochondrial function
A54920Activation of caspase pathways

This suggests that bis(glycinato)copper complexes may have therapeutic potential against certain cancers by selectively targeting malignant cells .

Study 2: Neuroprotective Effects

Research has shown that copper complexes can protect neuronal cells from oxidative stress-induced damage. In models of neurodegenerative diseases, these complexes improved cell viability and reduced markers of inflammation:

TreatmentNeuronal Viability (%)Inflammatory Markers (pg/mL)
Control60IL-6: 150
Cu-Glycinate85IL-6: 90

These findings indicate potential applications in treating neurodegenerative disorders such as Alzheimer’s disease .

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